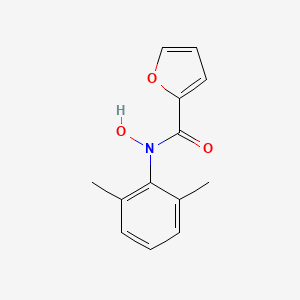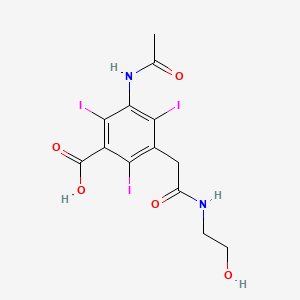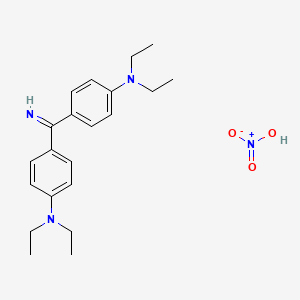
Ethyl auramine nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl auramine nitrate is a chemical compound that belongs to the class of auramine dyes. Auramine dyes are known for their bright yellow color and are commonly used in various industrial applications, including dyeing textiles and paper. This compound, in particular, is a derivative of auramine with specific properties that make it useful in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl auramine nitrate typically involves the reaction of auramine base with ethyl nitrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Auramine base} + \text{Ethyl nitrate} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl auramine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ethyl auramine nitrate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in staining techniques for microscopy, particularly in the visualization of certain cellular components.
Medicine: Investigated for potential therapeutic applications, including its use as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles, paper, and other materials.
Mecanismo De Acción
The mechanism of action of ethyl auramine nitrate involves its interaction with specific molecular targets. In biological systems, it can bind to cellular components, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving its interaction with proteins and nucleic acids, resulting in various biological outcomes.
Comparación Con Compuestos Similares
Ethyl auramine nitrate can be compared with other similar compounds, such as:
Auramine O: A closely related compound with similar dyeing properties but different chemical structure.
Ethyl auramine chloride: Another derivative of auramine with distinct properties and applications.
Michler’s ketone: An intermediate used in the synthesis of auramine derivatives, including this compound.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and applications compared to other auramine derivatives. Its ability to undergo various chemical reactions and its utility in scientific research and industrial processes highlight its significance.
Propiedades
Número CAS |
43130-12-7 |
|---|---|
Fórmula molecular |
C21H29N3.HNO3 C21H30N4O3 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline;nitric acid |
InChI |
InChI=1S/C21H29N3.HNO3/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;2-1(3)4/h9-16,22H,5-8H2,1-4H3;(H,2,3,4) |
Clave InChI |
WNBXUYFVFDUMAU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
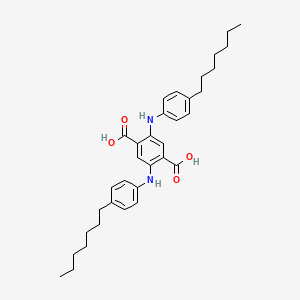
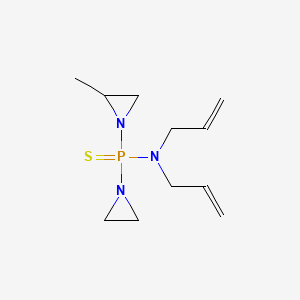
-lambda~5~-phosphane](/img/structure/B14659595.png)


![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)



